molecular formula C10H18F3N B1492567 2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine CAS No. 2098067-93-5

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine

Cat. No.: B1492567
CAS No.: 2098067-93-5
M. Wt: 209.25 g/mol
InChI Key: AFQGRPYIDWBGST-UHFFFAOYSA-N
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Description

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is an organic compound characterized by the presence of a cyclobutylmethyl group, a trifluoromethyl group, and a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with a cyclobutylmethyl halide, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl compounds.

Scientific Research Applications

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
  • 2-(cyclopentylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
  • 2-(cyclohexylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine

Uniqueness

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N/c1-14-7-9(6-10(11,12)13)5-8-3-2-4-8/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGRPYIDWBGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1CCC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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